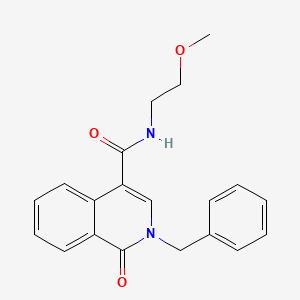
2-benzyl-N-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ベンジル-N-(2-メトキシエチル)アニリンは、複雑な構造を持つ化学化合物です。これは、芳香族アミンであるアニリンのクラスに属します。この化合物の系統名は、その置換基を記述しています。アニリンの窒素原子に結合したベンジル (C₆H₅CH₂-) と 2-メトキシエチル (-OCH₂CH₂OCH₃) 基です。 この化合物の分子量は約 241.33 g/mol です .
2. 製法
2-ベンジル-N-(2-メトキシエチル)アニリンの合成経路は、アニリン誘導体と適切な試薬との反応を含みます。以下にいくつかの方法を示します。
-
還元的アミノ化: : アニリンは、還元剤 (ボロヒドリドナトリウムなど) の存在下でベンズアルデヒド (C₆H₅CHO) と反応して、ベンジル置換アニリンを形成できます。その後、ジメチル硫酸などのアルキル化剤を用いてメチル化することにより、2-メトキシエチル基が導入されます。
-
工業生産: : 特定の工業的方法は広く文書化されていない可能性がありますが、この化合物は同様の原理を用いて大規模に合成できます。
3. 化学反応解析
2-ベンジル-N-(2-メトキシエチル)アニリンは、さまざまな反応を受ける可能性があります。
酸化: ベンジル基は酸化されて安息香酸 (C₆H₅COOH) を形成できます。
還元: ニトロ基 (存在する場合) の還元により、対応するアミンが得られます。
置換: この化合物は、ベンジルまたはアニリンの窒素位置で求核置換反応を受ける可能性があります。
一般的な試薬には、強酸、塩基、酸化剤/還元剤などがあります。主要な生成物は、反応条件と置換基によって異なります。
4. 科学研究への応用
この化合物は、いくつかの分野で応用されています。
医学: その構造的特徴から、薬学的な可能性を秘めている可能性があります。研究者は、その生物活性、毒性、潜在的な治療効果を調べています。
有機合成: 化学者は、それをより複雑な分子の構成要素として使用しています。
生物学的研究: 生物学的過程を研究するためのプローブとして、または創薬のための前駆体として役立つ可能性があります。
準備方法
The synthetic routes for 2-benzyl-N-(2-methoxyethyl)aniline involve the reaction of aniline derivatives with appropriate reagents. Here are some methods:
-
Reductive Amination: : Aniline can react with benzaldehyde (C₆H₅CHO) in the presence of reducing agents (such as sodium borohydride) to form the benzyl-substituted aniline. Subsequent methylation using dimethyl sulfate or other alkylating agents introduces the 2-methoxyethyl group.
-
Industrial Production: : While specific industrial methods may not be widely documented, the compound can be synthesized on a larger scale using similar principles.
化学反応の分析
2-benzyl-N-(2-methoxyethyl)aniline can undergo various reactions:
Oxidation: The benzyl group can be oxidized to form benzoic acid (C₆H₅COOH).
Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl or aniline nitrogen positions.
Common reagents include strong acids, bases, and oxidizing/reducing agents. The major products depend on reaction conditions and substituents.
科学的研究の応用
This compound finds applications in several fields:
Medicine: It may have pharmaceutical potential due to its structural features. Researchers explore its bioactivity, toxicity, and potential therapeutic effects.
Organic Synthesis: Chemists use it as a building block for more complex molecules.
Biological Studies: It could serve as a probe for studying biological processes or as a precursor for drug development.
作用機序
正確な作用機序は、現在も研究中の課題です。それはおそらく細胞標的に作用し、その応用にとって関連する生物学的経路に影響を与えます。
類似化合物との比較
類似の化合物の具体的なデータはありませんが、研究者はしばしば、N-置換アニリンやベンジル置換アニリンなどの関連するアニリンと比較しています。その独自性は、ベンジル基と 2-メトキシエチル基の組み合わせにあります。
この化合物の特性と用途を完全に理解するには、さらなる研究と実験データが不可欠です。
生物活性
2-benzyl-N-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:
- Formation of Isoquinoline Core : Starting from appropriate benzyl and methoxyethyl derivatives, a cyclization reaction is employed to form the isoquinoline structure.
- Carboxamide Formation : The introduction of a carboxamide group is achieved through acylation reactions involving isocyanates or carboxylic acids.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound. Below are key findings related to its pharmacological properties:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties across multiple cancer cell lines. For instance:
- In Vitro Studies : The compound has shown potent antiproliferative effects against various cancer types, including breast, lung, and prostate cancers. In particular, it demonstrated IC50 values in the low micromolar range against these cell lines.
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer | 5.0 |
| Lung Cancer | 4.5 |
| Prostate Cancer | 6.0 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. Preliminary studies suggest that it may target poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair mechanisms.
Antimicrobial Activity
Additionally, preliminary evaluations have indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a murine model of cancer. Mice treated with varying doses of the compound showed a significant reduction in tumor size compared to control groups. Histopathological analyses indicated that treated mice had fewer proliferating cells and increased apoptosis within tumor tissues.
特性
分子式 |
C20H20N2O3 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
2-benzyl-N-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H20N2O3/c1-25-12-11-21-19(23)18-14-22(13-15-7-3-2-4-8-15)20(24)17-10-6-5-9-16(17)18/h2-10,14H,11-13H2,1H3,(H,21,23) |
InChIキー |
VJANUTYXEZTZGT-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















